molecular formula C7H15ClN2O2 B1430247 Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1803600-68-1

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1430247
CAS No.: 1803600-68-1
M. Wt: 194.66 g/mol
InChI Key: HHPACDHTCLWSJM-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is commonly found in various natural products and pharmaceuticals. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-1-carboxylate with hydrochloric acid. One common method includes the following steps:

    Starting Material: Ethyl 3-aminopyrrolidine-1-carboxylate.

    Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and then hydrochloric acid is added to the solution.

    Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.

    Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The carboxylate group can react with other functional groups to form amides, esters, or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Condensation Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Condensation: Formation of amides, esters, or other condensation products.

Scientific Research Applications

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate group can participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Methyl 3-aminopyrrolidine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-aminopyrrolidine-1-carboxylate: The free base form without the hydrochloride salt.

    N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their interactions, making it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

ethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPACDHTCLWSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-68-1
Record name ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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